

D75-4590 mechanism of action

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Compound of Interest

Compound Name: D75-4590

Cat. No.: B2566478

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An in-depth technical guide on the core mechanism of action of **D75-4590**, a novel antifungal agent, is detailed below for researchers, scientists, and drug development professionals.

Core Mechanism of Action

D75-4590 is a pyridobenzimidazole derivative that functions as a specific inhibitor of β -1,6-glucan synthesis in the fungal cell wall.^{[1][2][3][4][5]} This mode of action is considered novel and presents a promising avenue for the development of new antifungal therapies.^{[1][2][3][4]} The primary molecular target of **D75-4590** has been identified as Kre6p, a putative β -1,6-glucan synthase.^{[1][2][6][7]} By inhibiting Kre6p, **D75-4590** selectively reduces the incorporation of glucose into the β -1,6-glucan component of the cell wall, leading to impaired cell growth and morphological defects such as cell clumping.^{[1][3][4]} Notably, the KRE6 gene is conserved across various fungal species but lacks a mammalian homolog, suggesting a high degree of selectivity for fungal cells and a promising safety profile.^{[1][2][3][4]}

Quantitative Data

The antifungal activity and selectivity of **D75-4590** have been quantified through various assays. The following tables summarize the key quantitative data available.

Table 1: Antifungal Activities of **D75-4590** and Fluconazole^[1]

Fungal Strain	D75-4590 MIC (µg/ml)	Fluconazole MIC (µg/ml)
Candida albicans	>32	0.5
Candida tropicalis	>32	1
Candida parapsilosis	>32	0.5
Candida glabrata IFO0622	4	8
Fluconazole-resistant Candida	Active	Resistant
Cryptococcus neoformans	>32	4
Trichosporon asahii	>32	2
Aspergillus species	>32	>64

Table 2: Fungicidal Activity and Cytotoxicity of **D75-4590**^[1]

Parameter	Value (µg/ml)
MFC against Candida glabrata IFO0622	32
MFC against other Candida strains	>32
GI50 against PC-6 (human lung cancer) cells	>16
MIC against Staphylococcus aureus 209P	>32
MIC against Escherichia coli NIHJ	>32

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of **D75-4590** are described below.

Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of **D75-4590** were determined using the microdilution method following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS). Fungal strains were incubated with serial dilutions of **D75-4590** in a

suitable medium (e.g., RPMI 1640) at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth. For the determination of the minimum fungicidal concentration (MFC), an aliquot from the wells showing no visible growth in the MIC assay was subcultured on agar plates without the compound. The MFC was the lowest concentration that resulted in no fungal growth on the subculture plates.[1]

Macromolecular Synthesis Assay

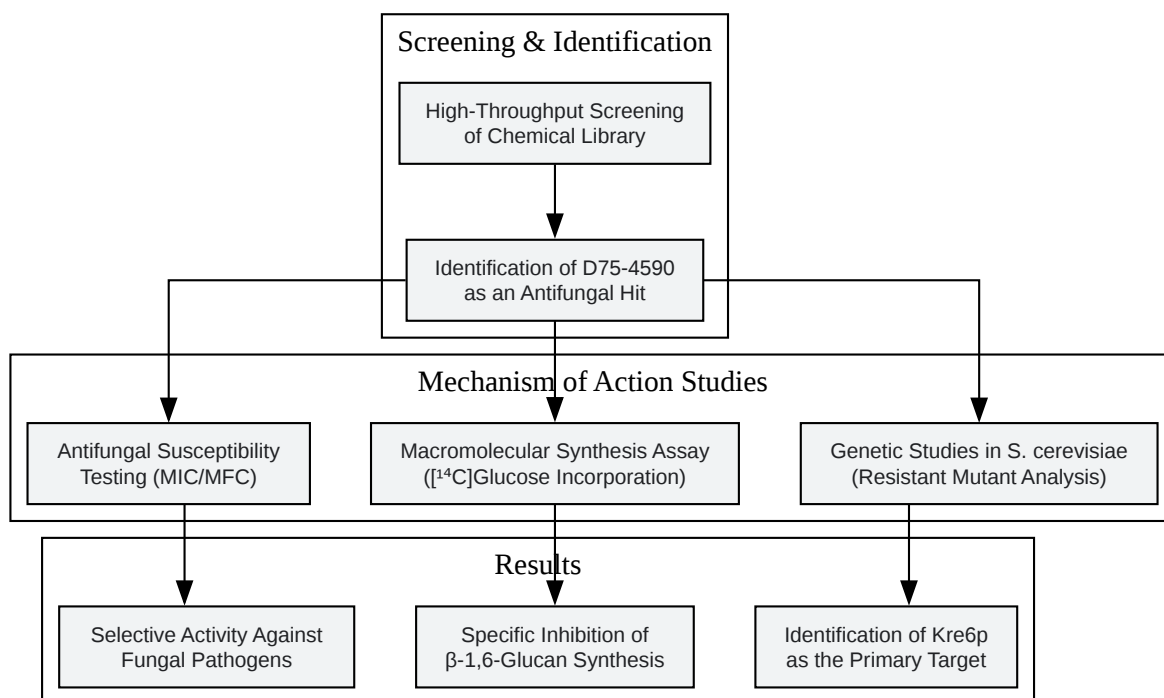
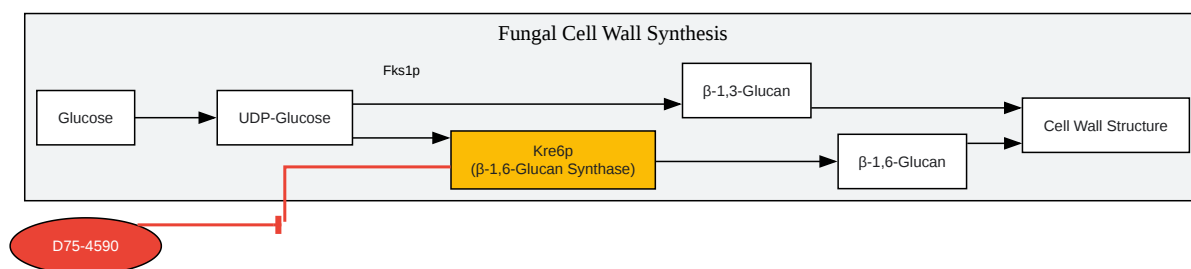
To investigate the specific inhibitory effect of **D75-4590** on cell wall synthesis, a radioactive precursor incorporation assay was performed. *Saccharomyces cerevisiae* or *Candida glabrata* cells were grown in the presence of **D75-4590** and a radiolabeled precursor, such as [¹⁴C]glucose. The cells were then harvested, and the cell wall was fractionated to separate different components like β-1,3-glucan, β-1,6-glucan, mannoprotein, and chitin. The amount of radioactivity incorporated into each fraction was measured using a scintillation counter. A selective reduction in the radioactivity of the β-1,6-glucan fraction in the presence of **D75-4590** indicated its specific inhibitory action.[1][3][4]

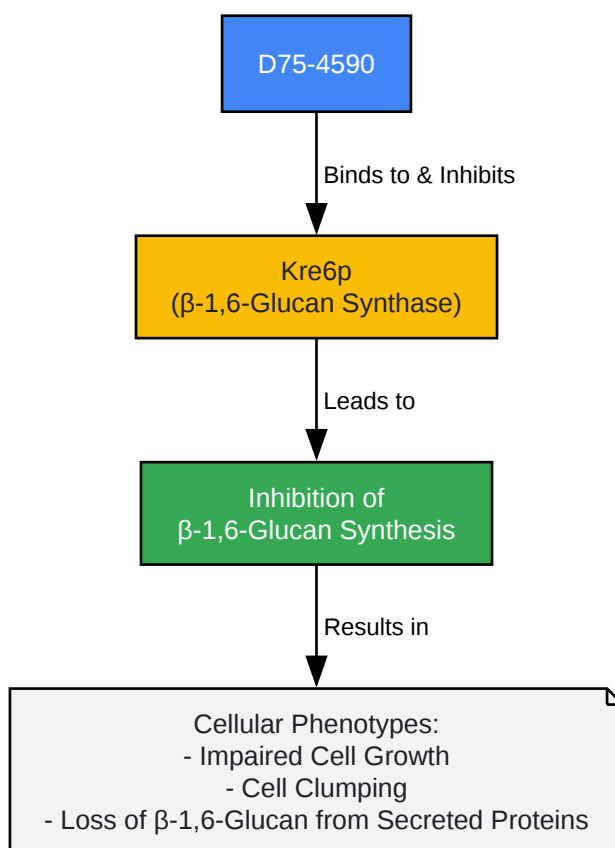
Genetic Target Identification

The molecular target of **D75-4590** was identified through genetic studies in *Saccharomyces cerevisiae*. **D75-4590**-resistant mutants were generated by exposing yeast cells to UV irradiation and selecting for colonies that could grow in the presence of high concentrations of the compound. The mutations responsible for the resistance phenotype were then identified through genetic analysis, which pointed to the KRE6 gene as the primary target of **D75-4590**. [1]

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships central to the mechanism of action of **D75-4590**.





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